Triethylvinylsilane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethenyl(triethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18Si/c1-5-9(6-2,7-3)8-4/h5H,1,6-8H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBWGDHDXAMFADB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(CC)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701314708 | |
| Record name | Ethenyltriethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701314708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1112-54-5 | |
| Record name | Ethenyltriethylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1112-54-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethenyltriethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701314708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis and Properties of Triethylvinylsilane
Synthesis of Triethylvinylsilane
This compound can be synthesized through several established methods in organosilicon chemistry.
One common approach is the Grignard reaction , where a vinyl Grignard reagent (vinylmagnesium halide) reacts with a triethylhalosilane, typically triethylchlorosilane. This nucleophilic substitution reaction forms the desired silicon-carbon bond.
A second important method is the hydrosilylation of acetylene (B1199291) with triethylsilane . This reaction, often catalyzed by platinum complexes, involves the addition of the Si-H bond of triethylsilane across the triple bond of acetylene. The regioselectivity of this reaction can be controlled to favor the formation of the vinylsilane.
Catalytic Hydrosilylation of Alkynes as a Primary Pathway
Physical and Chemical Properties of this compound
This compound is a colorless liquid with the chemical formula C₈H₁₈Si. sigmaaldrich.com Its fundamental physical properties are summarized in the interactive data table below.
| Property | Value |
| CAS Number | 1112-54-5 |
| Molecular Formula | C₈H₁₈Si |
| Molecular Weight | 142.31 g/mol |
| Boiling Point | 146-147 °C |
| Density | 0.771 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.434 |
Cross-Coupling Strategies for Vinylsilane Construction
Spectral Data of this compound
The structure of this compound can be confirmed through various spectroscopic techniques. Below is a summary of its characteristic spectral data.
| ¹H NMR | ¹³C NMR | IR (Infrared) | Mass Spec. |
| Chemical Shift (ppm) | Chemical Shift (ppm) | Wavenumber (cm⁻¹) | m/z |
| ~5.7-6.2 (m, 3H, vinyl) | ~138 (CH₂) | ~3050 (C-H stretch, vinyl) | 142 (M+) |
| ~0.9 (t, 9H, CH₃) | ~132 (CH) | ~2950 (C-H stretch, ethyl) | 113 |
| ~0.5 (q, 6H, CH₂) | ~7 (CH₂) | ~1590 (C=C stretch) | 85 |
| ~3 (CH₃) | ~1410, 1240, 1010, 950, 730 | 57 |
Reactivity and Synthetic Applications of Triethylvinylsilane
Electrophilic Substitution Reactions
Consistent with the general reactivity of vinylsilanes, Triethylvinylsilane undergoes electrophilic substitution. The β-silyl effect stabilizes the intermediate carbocation formed upon attack of an electrophile at the α-carbon of the vinyl group, leading to the substitution of the triethylsilyl group. This allows for the stereospecific formation of various functionalized alkenes. mcgill.caresearchgate.net
Role in Polymerization and as a Cross-Linking Agent
Vinylsilanes, including this compound, can act as monomers or comonomers in polymerization reactions. The vinyl group can participate in free radical or anionic polymerization to form silicon-containing polymers. nih.govrsc.orgresearchgate.net These polymers often exhibit enhanced thermal stability and hydrophobicity. Furthermore, related vinylalkoxysilanes are widely used as cross-linking agents. wikipedia.orgpolysciences.comchinacouplingagents.comhengdasilane.comsinosil.com In the presence of moisture, the alkoxy groups hydrolyze to form silanol (B1196071) groups, which then condense to create a durable cross-linked polymer network. wikipedia.org
Application in Cross-Coupling Reactions
This compound can serve as a coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Hiyama coupling. organic-chemistry.orgwikipedia.org In this reaction, the vinyl group of the silane (B1218182) is transferred to an organic halide or triflate, forming a new carbon-carbon bond. Activation of the silicon-carbon bond, typically with a fluoride (B91410) source, is often required. organic-chemistry.org This methodology provides a powerful tool for the synthesis of substituted styrenes and other vinylated aromatic compounds.
Advanced Characterization and Spectroscopic Analysis of Triethylvinylsilane and Vinylsilanes
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural analysis of triethylvinylsilane, offering precise insights into the proton, carbon, and silicon nuclei.
High-Resolution ¹H NMR for Vinyl Proton Resonances
The ¹H NMR spectrum of this compound provides distinct signals for the ethyl and vinyl protons. The vinyl group (–CH=CH₂) protons typically present as a complex splitting pattern, often referred to as an ABC spin system, in the range of δ 5.5–6.5 ppm. mdpi.comrsc.org The exact chemical shifts and coupling constants are highly sensitive to the electronic environment.
For substituted vinylsilanes, such as (E)-triethyl(styryl)silane, the vinyl protons are observed as distinct doublets due to the large trans-coupling constant (J). For instance, in (E)-triethyl(styryl)silane, the vinyl protons appear at approximately δ 6.90 and δ 6.43, with a large coupling constant of about 19.3 Hz, which is characteristic of a trans configuration. chemicalbook.com The protons of the triethylsilyl group typically appear further upfield. The methylene (B1212753) protons (–Si–CH₂–) show as a quartet around δ 0.5–0.7 ppm, while the methyl protons (–CH₃) resonate as a triplet near δ 0.9–1.0 ppm. chemicalbook.comresearchgate.net
Table 1: Representative ¹H NMR Data for this compound Moieties Interactive data table
| Group | Proton Type | Approximate Chemical Shift (δ, ppm) | Typical Multiplicity |
|---|---|---|---|
| Vinyl | =CH-Si | 5.5 - 6.5 | Multiplet (dd) |
| Vinyl | =CH₂ (trans to Si) | 5.5 - 6.5 | Multiplet (dd) |
| Vinyl | =CH₂ (cis to Si) | 5.5 - 6.5 | Multiplet (dd) |
| Ethyl | -Si-CH₂- | 0.5 - 0.7 | Quartet (q) |
¹³C NMR for Carbon Skeleton Elucidation and Substituent Effects
¹³C NMR spectroscopy is essential for mapping the carbon framework of this compound. The vinyl carbons resonate in the characteristic alkene region. The carbon atom directly attached to the silicon (Si–C=) is typically found around δ 138-140 ppm, while the terminal methylene carbon (=CH₂) appears slightly upfield, around δ 132-134 ppm. huji.ac.ilresearchgate.net
Substituents on the vinyl group can significantly influence these chemical shifts. For example, in a series of (E)-triethyl(styryl)silane derivatives, the chemical shifts of the ethyl group carbons remain relatively consistent at approximately δ 7.4 ppm (–Si–CH₂) and δ 3.5 ppm (–CH₃). chemicalbook.com However, the vinyl carbon shifts vary with the electronic nature of the substituent on the aromatic ring. chemicalbook.com
Table 2: Typical ¹³C NMR Chemical Shifts for this compound Interactive data table
| Carbon Atom | Approximate Chemical Shift (δ, ppm) |
|---|---|
| Si-C H=CH₂ | 138 - 140 |
| Si-CH=C H₂ | 132 - 134 |
| -Si-C H₂- | ~ 7 |
²⁹Si NMR for Characterization of the Silicon Environment
²⁹Si NMR provides direct information about the silicon nucleus, whose chemical shift is highly sensitive to the nature of the substituents attached to it. rsc.org The chemical shift range for silicon is vast, allowing for fine discrimination between different silicon environments. rsc.org For vinylsilanes, ²⁹Si NMR signals typically appear in a characteristic range. For instance, the ²⁹Si chemical shift for some vinylsilane derivatives like (E)-methyl(phenyl)(1-octen-1-yl)silane is observed around δ -22 ppm. rsc.org For aryltriethylsilanes, the shift is closer to δ -7.5 ppm. researchgate.net
A critical application of ²⁹Si NMR in vinylsilane analysis is the determination of stereochemistry through coupling constants. The vicinal coupling constant between silicon and a vinyl proton, ³J(²⁹Si,¹H), is stereospecific. For 1,2-disubstituted vinylsilanes, the trans-coupling constant (³J_trans_) is consistently larger (8.8–20.5 Hz) than the cis-coupling constant (³J_cis_) (3.1–11.9 Hz). vwr.comthermofisher.com This difference allows for unambiguous assignment of the double-bond geometry. vwr.comthermofisher.com
Multi-dimensional NMR Techniques for Complex Structural Elucidation
For unambiguous structural assignment, multi-dimensional NMR techniques such as COSY, HSQC, and HMBC are employed. acs.orgresearchgate.net
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings. For this compound, it would show correlations between the protons within the vinyl group, as well as between the methylene and methyl protons of the ethyl groups. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates protons with the carbons to which they are directly attached (¹J_CH_). It would definitively link the vinyl proton signals to the vinyl carbon signals and the ethyl proton signals to their respective carbon signals, confirming assignments made in 1D spectra.
HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons over two or three bonds (²J_CH_ and ³J_CH_). For this compound, HMBC could show a correlation from the vinyl protons to the silicon atom (via ²⁹Si detection) or from the ethyl protons to the silicon-attached vinyl carbon, providing clear evidence of the molecule's connectivity.
Vibrational Spectroscopy (Infrared and Raman)
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups.
Identification of Characteristic Vibrational Modes of Vinyl and Triethylsilyl Groups
The vibrational spectrum of this compound is a composite of the modes from the vinyl group and the triethylsilyl group.
Vinyl Group Vibrations:
C=C Stretch: A moderate to weak band appears in the IR spectrum around 1610-1640 cm⁻¹. In the Raman spectrum, this mode is typically strong and characteristic.
=C-H Stretch: These stretching vibrations are observed above 3000 cm⁻¹, typically in the 3050-3100 cm⁻¹ region.
=C-H Bending (Out-of-Plane): Strong bands in the IR spectrum between 900 and 1000 cm⁻¹ are characteristic of the out-of-plane bending (wagging) modes of the vinyl group protons.
Triethylsilyl Group Vibrations:
C-H Stretches: Strong, sharp bands corresponding to the asymmetric and symmetric stretching of the CH₃ and CH₂ groups are found in the 2870-2970 cm⁻¹ region.
Si-C Stretch: The silicon-carbon stretching vibrations occur in the fingerprint region, typically between 600 and 800 cm⁻¹.
CH₂ and CH₃ Bending: Scissoring and rocking vibrations for the methylene and methyl groups appear in the 1200-1470 cm⁻¹ range.
The combination of these techniques provides a comprehensive characterization of this compound, confirming its structure and providing detailed insight into its electronic and geometric properties.
Table 3: Characteristic Vibrational Frequencies for this compound Interactive data table
| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |
|---|---|---|---|---|
| =C-H Stretch | Vinyl | 3050 - 3100 | Medium | Medium |
| C-H Asymmetric/Symmetric Stretch | Ethyl | 2870 - 2970 | Strong | Strong |
| C=C Stretch | Vinyl | 1610 - 1640 | Medium-Weak | Strong |
| CH₂/CH₃ Bending | Ethyl | 1200 - 1470 | Medium | Medium |
| =C-H Out-of-Plane Bending | Vinyl | 900 - 1000 | Strong | Weak |
Mass Spectrometry (MS)
Mass spectrometry is an essential analytical technique used to determine the molecular weight and structural features of organosilicon compounds like this compound. When a molecule is introduced into the mass spectrometer, it is ionized to form a molecular ion (M⁺•). libretexts.orgchemguide.co.uk The mass-to-charge ratio (m/z) of this ion provides the molecular weight of the compound. These energetically unstable molecular ions often break apart into smaller, characteristic fragments, creating a unique fragmentation pattern that serves as a molecular fingerprint. libretexts.org
High-Resolution Mass Spectrometry for Precise Elemental Composition Determination
While standard mass spectrometry provides the nominal mass of a molecule, high-resolution mass spectrometry (HRMS) measures the mass with extremely high accuracy, typically to within a few parts per million (ppm). acs.org This precision allows for the unambiguous determination of a molecule's elemental composition (its exact chemical formula). europa.eunih.gov
For a molecule like this compound, many combinations of carbon, hydrogen, and silicon atoms could theoretically result in its nominal mass of 142 amu. However, due to the slight mass differences between isotopes (e.g., ¹²C, ¹H, ²⁸Si, ²⁹Si, ³⁰Si), the exact mass is unique to a single elemental formula. HRMS can distinguish between the exact mass of C₈H₁₈Si (142.1229) and other potential isobaric compounds, confirming the correct formula. europa.euru.nl This capability is invaluable for confirming the identity of newly synthesized compounds or for identifying unknown analytes in complex mixtures. acs.orgspectralworks.com
Analysis of Fragmentation Pathways for Structural Confirmation
The fragmentation pattern generated in a mass spectrometer provides critical information for structural elucidation. libretexts.orguni-saarland.de When the molecular ion of this compound fragments, it breaks in predictable ways, primarily involving the cleavage of bonds to the silicon atom. libretexts.org
Common fragmentation pathways for organosilanes include:
Alpha-cleavage: Breakage of a bond adjacent to the silicon atom. For this compound, this could involve the loss of a methyl radical (•CH₃) from an ethyl group, although this is less common than the loss of a whole ethyl group.
Loss of Alkyl/Alkenyl Groups: The most common fragmentations involve the cleavage of the silicon-carbon bonds. This results in the loss of neutral fragments such as an ethyl radical (•CH₂CH₃, loss of 29 amu) or a vinyl radical (•CH=CH₂, loss of 27 amu). The resulting cation is detected by the spectrometer.
Rearrangements: Complex rearrangements can also occur. For example, a McLafferty rearrangement can happen in compounds with longer alkyl chains, though it is less typical for the ethyl groups in this compound.
The stability of the resulting carbocation influences the abundance of each fragment ion. chemguide.co.uk The most intense peak in the spectrum, known as the base peak, corresponds to the most stable fragment formed. libretexts.org For this compound, a prominent peak is expected at m/z 113, corresponding to the loss of an ethyl group ([M-29]⁺), forming a diethylvinylsilyl cation. Another significant peak would likely appear at m/z 115 from the loss of the vinyl group ([M-27]⁺). Analyzing these specific losses helps to piece together and confirm the original structure. libretexts.orglibretexts.org It is important to note that in some advanced MS instruments, unexpected gas-phase reactions with trace water can occur, potentially complicating the spectra of organosilicon compounds. wiley.com
X-ray Diffraction (XRD) for Crystalline Vinylsilane Derivatives
X-ray Diffraction (XRD) is the definitive analytical method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. mdpi.com While this compound is a liquid at room temperature, its solid, crystalline derivatives can be analyzed using single-crystal XRD to provide unambiguous structural proof. researchgate.netresearchgate.netmdpi.com
In this technique, a beam of X-rays is directed at a single crystal of a vinylsilane derivative. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, creating a unique diffraction pattern. mdpi.com By analyzing the positions and intensities of the spots in this pattern, researchers can construct a three-dimensional electron density map of the molecule. This map reveals:
The exact spatial arrangement of all atoms.
Precise bond lengths and bond angles.
The absolute configuration of chiral centers. nih.gov
This level of detail is crucial for confirming the structure of newly synthesized compounds, especially those with complex stereochemistry. researchgate.netnih.gov For example, the crystal structures of rhodium-N-heterocyclic carbene complexes used as catalysts in the hydrosilylation of ketones with triethylsilane have been determined by XRD. researchgate.net Similarly, the structures of various organic and organometallic compounds, including those derived from reactions involving triethylsilane, have been confirmed using this method. mdpi.comnih.gov
Hyphenated Techniques in Structural Analysis
Hyphenated techniques combine the separation power of chromatography with the detection and identification capabilities of spectroscopy, providing a comprehensive analysis of complex mixtures. thermofisher.com
For volatile compounds like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and powerful hyphenated technique. thermofisher.comthescipub.com
Process: In GC-MS, the sample is injected into the gas chromatograph, where its components are vaporized and separated as they pass through a capillary column. Compounds are separated based on their boiling points and polarity. As each separated component elutes from the column, it enters the mass spectrometer, where it is ionized, fragmented, and detected. thermofisher.com
Application: This technique is ideal for analyzing the outcome of a reaction involving this compound. It can separate the unreacted starting materials, the desired product (e.g., a hydrosilylation adduct), solvents, and any byproducts. mdpi.comrsc.org The mass spectrum for each separated peak can then be used to identify each component, either by comparing it to a library of known spectra or by interpreting its fragmentation pattern.
For less volatile or thermally unstable vinylsilane derivatives, Liquid Chromatography-Mass Spectrometry (LC-MS) is employed. The principle is similar, but the separation is performed in the liquid phase using high-performance liquid chromatography (HPLC). europa.eu
Computational and Theoretical Investigations of Triethylvinylsilane and Vinylsilane Reactivity
Quantum Chemical Calculations for Molecular and Electronic Structure
Quantum chemical calculations are fundamental to predicting the molecular and electronic properties of vinylsilanes. solubilityofthings.comwikipedia.org These methods solve the Schrödinger equation for a given chemical system, providing detailed information about its electronic structure and energy. wikipedia.org
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. uni-wuerzburg.de It is widely applied to study the conformational preferences of molecules, such as triethylvinylsilane, by calculating the energy of different spatial arrangements of the atoms. uni-wuerzburg.demdpi.com This analysis helps identify the most stable conformers and the energy barriers between them. uni-wuerzburg.de For instance, DFT calculations can map the energy hypersurface of a molecule as specific bonds are rotated, revealing the lowest energy conformations. uni-wuerzburg.de
The reactivity of vinylsilanes is also extensively studied using DFT. researchgate.net Theoretical calculations can provide insights into the stability and reactivity of these compounds. researchgate.net For example, DFT has been used to study the reactivity of the exocyclic NCS group in 1-isothiocyanatosilatrane when treated with triethylsilane. researchgate.net Furthermore, computational studies have been employed to understand the reactivity of furanosyl thiacarbenium ions, which react with triethylsilane in a manner reminiscent of their oxygen-containing counterparts. researchgate.net These studies show that while the computed conformational spaces are similar, the reactivities can differ, with some thio-furanosides being more reactive than their oxo-equivalents. researchgate.net DFT calculations help account for these differences by analyzing the conformational preferences of the reactants and intermediate carbocations. researchgate.net
Table 1: Examples of DFT Applications in Vinylsilane Chemistry
| Application Area | Specific Focus | Investigated Molecules | Key Insights |
|---|---|---|---|
| Conformational Analysis | Rotational energy barriers and stable conformers | Organometal and coordination compounds | Identification of lowest energy structures and prediction of molecular flexibility. uni-wuerzburg.de |
| Reactivity Studies | Reaction of functional groups with silanes | 1-isothiocyanatosilatrane and triethylsilane | Understanding the chemical behavior of specific reactive sites. researchgate.net |
| Comparative Reactivity | Comparison of thio- and oxo-furanosides | Furanosyl thiacarbenium ions and triethylsilane | Elucidation of how heteroatom substitution affects reactivity and stability. researchgate.net |
To gain a deeper understanding of the electronic structure and bonding in vinylsilanes, several advanced computational analysis methods are employed. These include the Quantum Theory of Atoms in Molecules (QTAIM), Natural Bond Orbital (NBO) analysis, and the Extended Transition State-Natural Orbitals for Chemical Valence (ETS-NOCV) method. mdpi.comresearchgate.netmdpi.com
QTAIM: This method analyzes the electron density distribution to define atomic properties and the nature of chemical bonds. mdpi.comijnc.ir It identifies bond critical points (BCPs) and bond paths, which reveal the presence and characteristics of bonding interactions. mdpi.com
NBO: NBO analysis transforms the complex many-electron wavefunction into localized orbitals that correspond to intuitive chemical concepts like bonds, lone pairs, and atomic orbitals. ijnc.ir It is used to study charge distribution, hyperconjugative interactions, and the strength of bonds. researchgate.netijnc.ir
ETS-NOCV: This combined approach decomposes the interaction energy between molecular fragments into electrostatic, Pauli repulsion, and orbital interaction terms. researchgate.netmdpi.com The NOCV component further breaks down the orbital interaction term into contributions from specific orbital interactions, such as σ-donation and π-backdonation, providing a detailed picture of the bonding. researchgate.netmdpi.com
These methods have been used to analyze the bonding in various organometallic systems, including those relevant to vinylsilane chemistry. For example, ETS-NOCV analysis has been used to dissect donor-acceptor interactions in nickel-phosphine complexes with ligands containing cumulated double bonds, revealing the nature of the metal-ligand bonding. mdpi.com Similarly, NBO and QTAIM have been used to investigate the nature of V–N₂ bonding in complexes relevant to nitrogen activation. nih.gov
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is an indispensable tool for elucidating the detailed mechanisms of chemical reactions involving vinylsilanes. It allows for the characterization of transient species like transition states and intermediates that are difficult to observe experimentally. solubilityofthings.com
A transition state (TS) is a high-energy, transient molecular configuration that exists at the peak of the potential energy barrier between reactants and products. solubilityofthings.com Analyzing the structure and energy of transition states is key to understanding reaction rates and selectivity. solubilityofthings.combeilstein-journals.org Catalysts function by providing an alternative reaction pathway with a lower activation energy, which is achieved by stabilizing the transition state. solubilityofthings.com
Computational methods, particularly DFT, are used to locate and characterize transition state structures for catalyzed reactions. For example, in the platinum-catalyzed hydrosilylation of alkynes, a proposed transition state involves the coordination of the alkyne to a platinum-silyl intermediate. researchgate.net DFT calculations have been used to model the mechanism of manganese-catalyzed dehydrogenative silylation of alkenes, identifying a key step where a silyl (B83357) ligand migrates to a terminal olefin carbon atom, proceeding through a transition state with a calculated barrier of 9 kcal/mol. acs.org Similarly, in the iron-catalyzed dimerization of vinylsilanes, computational models provide evidence for a mechanism involving oxidative cyclization, where competing steric and orbital-symmetry factors in the transition state dictate the reaction's regioselectivity. nih.gov
By calculating the energies of reactants, intermediates, transition states, and products, computational chemistry can construct a complete reaction energy profile. acs.orgcsic.es This profile maps the energy of the system as the reaction progresses, revealing the activation energies (energy barriers) for each step. csic.es
These calculated energy barriers are directly related to the reaction's kinetic parameters. According to Transition State Theory, the rate of a reaction is dependent on the Gibbs free energy of activation (ΔG‡). solubilityofthings.com DFT calculations have been successfully used to determine the energy profiles and explain the outcomes of various vinylsilane reactions.
For instance, in the manganese-catalyzed dehydrogenative silylation of alkenes, DFT calculations showed that while the formation of the Z-vinylsilane is kinetically favored (lower energy barrier), the E-vinylsilane is the thermodynamically more stable product. acs.org This computational finding explains the experimental observation that Z to E isomerization occurs readily, leading to the E-isomer as the main product. acs.org In another study on the iridium-catalyzed hydrosilylation of alkynes, DFT calculations revealed a non-classical mechanism where acetone (B3395972) acts as a silane (B1218182) shuttle. csic.es The calculated energy profile showed that the transfer of the silyl group from an oxocarbenium ion to the alkyne has an activation barrier of 15.7 kcal/mol, and the subsequent hydride attack leading to the final Z-vinylsilane product has a barrier of 19.1 kcal/mol. csic.es These kinetic parameters help to explain the observed (Z)-selectivity of the reaction. csic.es
Table 2: Calculated Kinetic Parameters for Selected Vinylsilane Reactions
| Reaction | Catalyst System | Key Step | Calculated Activation Energy (ΔG‡ or ΔE‡) | Source |
|---|---|---|---|---|
| Manganese-Catalyzed Dehydrogenative Silylation | [Mn(dippe)(CO)₂(H)(η²-CH(SiMe₃)=CHCH₃)] | Silyl migration to terminal olefin C | 9 kcal/mol | acs.org |
| Iridium-Catalyzed Hydrosilylation | Iridium(III) Metallacycle / Acetone | Silyl transfer from oxocarbenium to alkyne | 15.7 kcal/mol | csic.es |
| Iridium-Catalyzed Hydrosilylation | Iridium(III) Metallacycle / Acetone | Hydride attack to form (Z)-vinylsilane | 19.1 kcal/mol | csic.es |
In Silico Design and Prediction of Novel Vinylsilane Chemistry
Beyond explaining existing chemistry, computational methods are increasingly used in a predictive capacity for the in silico design of new molecules, materials, and reactions. nih.govrasayanjournal.co.in This approach, often part of computer-aided drug design (CADD) or materials design, aims to predict the properties and reactivity of novel chemical entities before they are synthesized in the lab, saving time and resources. nih.gov
For vinylsilanes, this involves using theoretical models to predict the outcomes of unknown reactions or to design new vinylsilane derivatives with desired properties. researchgate.net For example, computational screening can be used to evaluate a library of potential catalysts for a specific vinylsilane transformation, predicting which will have the highest activity and selectivity. researchgate.net By understanding the structure-property relationships derived from computational studies, chemists can rationally design new ligands or substrates. researchgate.net
The development of novel triphenyl-substituted imidazoles as potential antimicrobial agents showcases the power of in silico design. rasayanjournal.co.in Although not directly involving vinylsilanes, the methodology is applicable. In that study, molecules were designed computationally to target a specific enzyme, their binding energies were predicted, and then they were synthesized and tested, with the experimental results confirming the predictions for the most active compounds. rasayanjournal.co.in Similarly, the principles of silicon chemistry are being explored for novel chemical diversity in drug design, where the "C/Si switch" is a key strategy. researchgate.net Computational tools can guide the synthesis of silicon-containing compounds, like novel allyl vinylsilanes, by predicting the success of catalytic routes. researchgate.net
Applications of Triethylvinylsilane in Materials Science and Organic Synthesis
Precursors for Advanced Silicon-Based Materials
As a precursor, Triethylvinylsilane provides the silicon backbone for various advanced materials. Its vinyl group offers a site for polymerization and cross-linking, enabling the formation of complex and stable material structures.
Development of Silicone Polymers and Copolymers with Tailored Properties
This compound is a key component in the formulation of specialized silicone polymers and copolymers. The vinyl group is primarily utilized in addition-cure systems, a process also known as hydrosilylation. In this reaction, the vinyl group of this compound reacts with a silicon-hydride (Si-H) functional polymer in the presence of a platinum catalyst to form a stable ethyl bridge, creating a cross-linked network. gelest.com This addition-cure chemistry is highly efficient and produces no byproducts, which ensures high dimensional stability in the final cured material, a critical feature for precision applications. gelest.com
These systems can be formulated for various curing conditions, including Room Temperature Vulcanizing (RTV), Low Temperature Vulcanizing (LTV), and High Temperature Vulcanizing (HTV) elastomers. gelest.com The incorporation of the triethylsilyl moiety into the polymer structure imparts classic silicone properties such as low glass transition temperature, hydrophobicity, and low surface energy. mdpi.com This allows for the creation of hybrid polymers that combine the flexibility and stability of silicones with the processability of organic materials. mdpi.com
| Property | Value |
| CAS Number | 1112-54-5 |
| Linear Formula | H₂C=CHSi(C₂H₅)₃ |
| Molecular Weight | 142.31 g/mol |
| Boiling Point | 146-147 °C |
| Density | 0.771 g/mL at 25 °C |
| Refractive Index | n20/D 1.434 |
| Properties of this compound sigmaaldrich.com |
Use in Thin Film Deposition Techniques (CVD/PECVD)
In the microelectronics industry, this compound serves as a valuable precursor in chemical vapor deposition (CVD) and plasma-enhanced chemical vapor deposition (PECVD) processes. google.comgelest.com These techniques are used to deposit exceptionally thin and uniform films of material onto substrates, often silicon wafers, by reacting gaseous precursors in a vacuum chamber. hzo.com
Organosilane precursors like this compound are used to create silicon-containing films such as silicon carbide (SiC), silicon nitride (SiN), silicon carbonitride (SiCN), or silicon dioxide. google.comsiadmi.com The plasma in PECVD energizes the precursor gases, allowing deposition to occur at lower temperatures than traditional CVD, which is crucial for protecting sensitive electronic components. ceitec.czkindle-tech.com Research using the closely related compound, vinyltrimethylsilane, has shown that vinylsilanes can be used to deposit low-dielectric constant (low-k) SiCOH films. researchgate.net The vinyl groups in the precursor contribute to the formation of a thermally unstable phase which, upon annealing, creates additional nanopores in the film. researchgate.net This increased porosity lowers the film's dielectric constant, a critical requirement for reducing signal delay and power consumption in modern integrated circuits. researchgate.net
Monomers in Polymer Synthesis
The dual nature of this compound, with its polymerizable vinyl group and stable silyl (B83357) component, makes it an effective monomer for creating high-performance polymers and for modifying material surfaces.
Incorporation into High-Performance Polymers for Enhanced Properties
This compound can be copolymerized with a wide array of conventional organic monomers to synthesize high-performance polymers with enhanced characteristics. When incorporated into a polymer chain, the triethylsilyl group acts as a bulky side group that can modify the polymer's physical properties. These modifications can include increased thermal stability, as the silicon-carbon and silicon-oxygen bonds are inherently strong. mdpi.com Furthermore, the hydrophobic nature of the alkyl-silyl group can enhance the chemical resistance and reduce the moisture absorption of the host polymer, improving its durability in harsh environments.
Surface Modification of Materials via Grafting and Polymerization of Vinylsilanes
Silanes are broadly used as coupling agents and for surface modification to improve the interface between different materials. manchester.ac.uk this compound is particularly suited for this purpose due to its reactive vinyl group, which can be covalently bonded to a surface through grafting or surface-initiated polymerization. This process creates a durable, thin layer that alters the surface properties of the substrate. nih.gov
A key application is in the production of advanced composite materials, where silanes act as a chemical bridge between inorganic fillers (like glass fibers or mineral particles) and an organic polymer matrix. researchgate.net Treating an inorganic particle with this compound functionalizes its surface; the silane (B1218182) end can bond to the particle, while the vinyl end can copolymerize with the surrounding polymer matrix during curing. This enhances adhesion and dispersion of the particles, leading to improved mechanical properties. researchgate.net Furthermore, this surface layer can act as a protective barrier, preventing oxidation and degradation of sensitive core particles when exposed to air. researchgate.net
Synthetic Intermediates in Fine Chemical Synthesis
Beyond its direct use in materials, this compound is a valuable synthetic intermediate in fine chemical synthesis. Its vinyl group provides a reactive handle for a variety of organic transformations, allowing for the construction of more complex organosilicon molecules.
While compounds like triethylsilane (with a Si-H bond) are well-established as intermediates for introducing the triethylsilyl group or for producing other silyl reagents, this compound offers a different and complementary reaction pathway. dakenchem.comchemicalbook.comgoogle.com The vinyl group can participate in reactions such as hydrosilylation, Heck coupling, epoxidation, and polymerization. This versatility enables chemists to synthesize a wide range of functionalized silanes and silicon-containing organic molecules that may be difficult to access through other synthetic routes. This makes this compound an important building block in the broader field of organometallic chemistry.
Building Blocks for the Construction of Complex Organic Molecules
This compound's utility as a building block in organic synthesis stems from the reactivity of its vinyl group, which can participate in a wide array of chemical transformations. The silicon atom influences the reactivity of the double bond, enabling regio- and stereocontrolled additions. This characteristic is particularly valuable in the synthesis of intricate organic molecules where precise control over the three-dimensional arrangement of atoms is paramount.
One of the key reactions involving this compound is hydrosilylation, where a silicon-hydrogen bond adds across the carbon-carbon double bond. This process, often catalyzed by transition metals, is a powerful method for forming carbon-silicon bonds. mdpi.com The resulting organosilanes are stable intermediates that can be further functionalized. For instance, the triethylsilyl group can be converted into a hydroxyl group (an alcohol) with retention of stereochemistry, a transformation known as the Fleming-Tamao oxidation. This two-step sequence of hydrosilylation followed by oxidation effectively allows for the stereospecific introduction of a hydroxyl group into a molecule.
The vinyl group in this compound can also participate in various coupling reactions, such as the Heck reaction and Suzuki coupling, which are fundamental methods for forming carbon-carbon bonds. In these reactions, the vinylsilane can act as a vinyl cation or vinyl anion equivalent, depending on the reaction conditions and the coupling partner. This versatility makes this compound a valuable precursor for the synthesis of substituted alkenes, which are common structural motifs in natural products and pharmaceuticals.
Furthermore, the triethylsilyl group can serve as a "traceless" directing group. In this role, it guides a particular reaction to a specific site on the molecule and is subsequently removed. This strategy is employed to control regioselectivity in reactions such as electrophilic aromatic substitution and cycloadditions.
The following table summarizes some of the key transformations where this compound serves as a building block:
| Reaction Type | Reagents and Conditions | Product Type | Significance in Synthesis |
| Hydrosilylation | H-SiR₃, Transition Metal Catalyst (e.g., Pt, Rh) | Alkylsilane | Formation of C-Si bonds, precursor for Fleming-Tamao oxidation. |
| Fleming-Tamao Oxidation | H₂O₂, F⁻, [Oxidant] | Alcohol | Stereospecific introduction of a hydroxyl group. |
| Heck Coupling | Aryl or Vinyl Halide, Pd Catalyst, Base | Substituted Alkene | Formation of C-C bonds, synthesis of complex alkenes. |
| Suzuki Coupling | Organoboron Compound, Pd Catalyst, Base | Substituted Alkene | Formation of C-C bonds with high stereospecificity. |
Reagents in Stereoselective Synthetic Pathways
Beyond its role as a structural component, this compound and its derivatives are employed as reagents to control the stereochemical outcome of chemical reactions. Stereoselectivity, the preferential formation of one stereoisomer over others, is a critical aspect of modern organic synthesis, particularly in the preparation of chiral molecules for the pharmaceutical and agrochemical industries.
The steric bulk of the triethylsilyl group plays a significant role in directing the approach of reagents to a molecule. In diastereoselective reactions, where a new stereocenter is formed in a molecule that already contains one or more stereocenters, the triethylsilyl group can block one face of the molecule, forcing the incoming reagent to attack from the less hindered side. This principle is widely used in substrate-controlled stereoselective reactions.
For example, in the reduction of a ketone that has a triethylsilyl group at a nearby position, the hydride reagent will preferentially attack from the face opposite to the bulky silyl group. This leads to the formation of one diastereomer of the corresponding alcohol in high excess.
This compound is also a precursor to chiral silicon compounds. The silicon atom can be a stereocenter if it is attached to four different groups. Chiral silanes have been developed as catalysts and reagents for a variety of enantioselective transformations. For instance, chiral hydrosilanes, derived from this compound, can be used in the asymmetric hydrosilylation of ketones and imines to produce chiral alcohols and amines with high enantiomeric excess.
The following table provides examples of how this compound is utilized in stereoselective synthesis:
| Application | Mechanism of Stereocontrol | Example Reaction | Outcome |
| Stereodirecting Group | The bulky triethylsilyl group blocks one face of the molecule, directing the attack of a reagent to the opposite face. | Diastereoselective reduction of a ketone containing a triethylsilyl group. | High diastereomeric excess of the resulting alcohol. |
| Precursor to Chiral Reagents | Conversion of this compound into chiral hydrosilanes. | Asymmetric hydrosilylation of a prochiral ketone. | High enantiomeric excess of the chiral alcohol product. |
Future Directions and Emerging Research Avenues for Vinylsilanes
Sustainable and Green Synthesis of Vinylsilanes
The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. For vinylsilanes, this involves moving away from hazardous reagents and energy-intensive processes towards greener alternatives. A key strategy is the hydrosilylation of alkynes, which is an atom-economical method for creating vinylsilanes. uni-bayreuth.de Research is focused on replacing traditional platinum catalysts, which are expensive and pose environmental concerns, with catalysts based on earth-abundant metals. nih.govresearchgate.net
Another avenue of green synthesis involves using water as a solvent, which is a significant departure from conventional methods that require anhydrous conditions. mdpi.com Protocols for the silanization of materials like cellulose (B213188) in aqueous media are being developed, which avoids the need for solvent-exchange steps and the use of hazardous organic solvents. mdpi.com These methods often rely on simple, catalytic amounts of acid and base and are compatible with green chemistry principles. mdpi.com Furthermore, the use of renewable resources, such as rice husk ash as a source of silica (B1680970) for functionalized fillers, represents a step towards a more sustainable materials lifecycle. rsc.org
Development of Novel Catalytic Systems for Efficient Vinylsilane Transformations
Catalysis is at the heart of vinylsilane chemistry, with significant research dedicated to creating more efficient, selective, and robust catalytic systems. The hydrosilylation of alkynes remains a central transformation, providing direct access to vinylsilanes. rsc.org
Key Developments in Catalysis Include:
Earth-Abundant Metal Catalysts: There is a strong push to replace precious metal catalysts (like platinum, rhodium, and palladium) with those based on more sustainable and economical metals such as iron, cobalt, and nickel. nih.govrsc.orgfrontiersin.org For example, cobalt complexes have been developed for the selective hydrosilylation of internal alkynes, providing excellent stereoselectivity. uni-bayreuth.de Iron-catalyzed systems have also shown high efficiency in the dihydrosilylation of terminal alkynes. frontiersin.org
Regio- and Stereodivergent Synthesis: Modern catalysts offer unprecedented control over the outcome of reactions. By carefully selecting the ligand and metal center, chemists can selectively produce different isomers of vinylsilanes (e.g., α- vs. β-isomers, or E- vs. Z-isomers) from the same starting materials. nih.govresearchgate.net For instance, copper-catalyzed systems have been reported for the highly regioselective hydrosilylation of unsymmetrical internal aryl alkynes to exclusively access α-vinylsilane products. nih.gov
Photocatalysis and Organocatalysis: Visible-light-promoted reactions and metal-free organocatalysis are emerging as powerful tools. These methods often operate under mild conditions and can offer unique reactivity. researchgate.net Borane catalysts, for example, have been used for the chemoselective mono- and dihydrosilylation of terminal alkynes. rsc.org
Nanoparticle Catalysis: Platinum nanoparticles stabilized by materials like polysiloxane have been shown to be highly efficient and recyclable catalysts for the hydrosilylation of alkynes, combining high activity with ease of recovery. rsc.org
The table below summarizes some novel catalytic systems and their applications in vinylsilane synthesis.
Interactive Table: Novel Catalytic Systems for Vinylsilane Synthesis| Catalyst Type | Metal | Transformation | Key Advantage | Citations |
|---|---|---|---|---|
| Pincer-type Ligand Complex | Cobalt | syn-Hydrosilylation of internal alkynes | High stereoselectivity and regioselectivity without external additives. | uni-bayreuth.de |
| Copper(II) Acetate with Ligand | Copper | Hydrosilylation of internal aryl alkynes | Highly regioselective access to α-vinylsilane products. | nih.gov |
| Tris(pentafluorophenyl)borane | (Metal-Free) | Dihydrosilylation of terminal alkynes | Chemoselectivity tuned by the choice of silane (B1218182). | rsc.org |
| Polysiloxane-stabilized Nanoparticles | Platinum | Hydrosilylation of functionalized alkynes | Recyclable catalyst with high efficiency under mild conditions. | rsc.org |
| Phenanthroline Ligand Complex | Iron | Dihydrosilylation of terminal alkynes | Highly efficient and regioselective using an earth-abundant metal. | frontiersin.org |
Advanced Materials Incorporating Vinylsilane Moieties for Emerging Technologies
The unique ability of vinylsilanes to act as a bridge between organic polymers and inorganic materials makes them crucial for developing advanced materials. dakenchem.com The vinyl group can participate in polymerization reactions, while the silane portion can form strong, durable bonds with inorganic substrates like glass, metals, and silica. dakenchem.comresearchgate.net
Composites and Coatings: Vinylsilanes are used as coupling agents to improve the adhesion between reinforcing fillers (e.g., glass fibers, silica from rice husk ash) and polymer matrices. rsc.orgdakenchem.comresearchgate.net This enhances the mechanical properties, thermal stability, and durability of the resulting composite materials. dakenchem.com These materials find use in applications ranging from automotive parts to protective coatings that create molecular barriers against moisture and UV radiation. dakenchem.com
Polymers and Silicones: Vinylsilane moieties are incorporated into polymers to tailor their properties. They are fundamental in the crosslinking of silicone polymers (e.g., polydimethylsiloxane) to form elastomers and rubbers with improved flexibility and thermal stability. researchgate.netdakenchem.com The radical polymerization of vinyl groups grafted onto nanoparticles allows for their homogeneous dispersion within polymer matrices. researchgate.net
Silsesquioxanes (POSS): Polyhedral Oligomeric Silsesquioxanes (POSS) are cage-like molecules with an inorganic silica core and an organic exterior. wikipedia.org Vinyl-functionalized POSS, such as Octavinyl-T8-silsesquioxane, are important building blocks for creating hybrid nanocomposites with enhanced thermal and mechanical properties. wikipedia.orgnih.gov
Deeper Mechanistic Insights into Complex Organosilane Reactions
A fundamental understanding of how organosilane reactions proceed is crucial for designing better catalysts and synthetic strategies. Modern computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating complex reaction mechanisms. researchgate.netrsc.orgresearchgate.net
Researchers use computational studies to:
Map Reaction Pathways: DFT calculations can model the entire catalytic cycle, identifying key intermediates and transition states. researchgate.netrsc.org
Explain Selectivity: By comparing the energy barriers for different potential pathways, scientists can predict and explain the regio- and stereoselectivity observed in experiments. rsc.orgresearchgate.net For example, computational studies have been used to understand the kinetic differentiation that leads to the chemoselective construction of unsymmetrical geminal bis(silanes). rsc.org
Validate Proposed Mechanisms: Computational results, when combined with experimental evidence like kinetic isotope effect studies, provide strong support for proposed mechanisms, such as the classic Chalk-Harrod mechanism or alternative pathways in hydrosilylation. nih.govfrontiersin.orgrsc.org DFT has been used to investigate the cycloaromatization of vinylsilanes, suggesting a mechanism involving the addition of a sulfonyl radical to the double bond to form an α-silyl carbon radical intermediate. researchgate.net
Potential Biomedical and Pharmaceutical Applications of Vinylsilane Derivatives
The application of organosilanes in the life sciences is a rapidly growing field. The stability and low toxicity of the silicon-carbon bond make vinylsilane derivatives attractive candidates for biomedical and pharmaceutical research. uni-bayreuth.denih.gov
Drug Synthesis and Discovery: Vinylsilanes are versatile building blocks in the synthesis of complex small molecules and natural products. nih.gov Their ability to be transformed into other functional groups makes them valuable intermediates. For instance, highly selective copper-catalyzed hydrosilylation has been used to prepare silylated analogs of existing drugs. nih.gov Chiral vinylsilane-containing moieties, such as those found in cyclopentene-spirooxindoles, are of potential interest for medicinal chemistry. mdpi.com
Biocompatible Materials: Silanes are used to functionalize surfaces to improve their biocompatibility. For example, silane chemistry can be used to modify the surface of biopolymers like cellulose, which is of enormous importance due to its renewable and biodegradable nature. mdpi.com This can be a step towards creating advanced functional materials for biomedical applications.
Drug Delivery: While still an emerging area, the unique properties of silicon-containing compounds suggest potential for their use in novel drug delivery systems. The ability to functionalize silsesquioxanes and other silicon-based nanostructures opens possibilities for creating carriers for therapeutic agents.
The continued exploration of these research avenues promises to unlock new capabilities and applications for vinylsilanes, further cementing their importance in science and technology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
